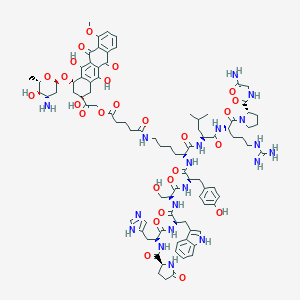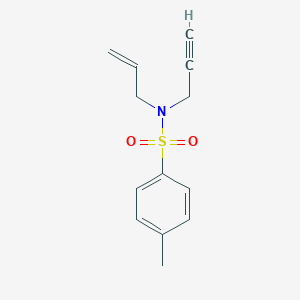
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl- is a chemical compound that has a wide range of applications in scientific research. It is commonly referred to as MPPS and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用機序
MPPS inhibits the activity of metalloproteases by binding to the zinc ion at the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function of breaking down extracellular matrix proteins. As a result, MPPS has been shown to have anti-inflammatory and anti-tumor effects.
生化学的および生理学的効果
MPPS has been shown to have anti-inflammatory and anti-tumor effects. It has been shown to inhibit the activity of metalloproteases, which play a critical role in tissue remodeling and repair. Inhibition of metalloproteases by MPPS has been shown to reduce inflammation and prevent tumor growth.
実験室実験の利点と制限
One of the advantages of using MPPS in laboratory experiments is its ability to inhibit the activity of metalloproteases. This makes it a useful tool for investigating the role of metalloproteases in various biological processes. However, one of the limitations of using MPPS is its potential toxicity. MPPS has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of MPPS in scientific research. One area of interest is the development of MPPS analogs with improved potency and selectivity for specific metalloproteases. Another area of interest is the investigation of the role of metalloproteases in various diseases, such as cancer and arthritis. Additionally, the use of MPPS in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
合成法
The synthesis of MPPS involves the reaction of 4-methylbenzenesulfonyl chloride with propargylamine and allylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure MPPS.
科学的研究の応用
MPPS has been used in various scientific research studies due to its ability to inhibit the activity of metalloproteases. Metalloproteases are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a critical role in tissue remodeling and repair. MPPS has been shown to inhibit the activity of metalloproteases by binding to the zinc ion at the active site of the enzyme.
特性
CAS番号 |
133886-40-5 |
|---|---|
製品名 |
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl- |
分子式 |
C13H15NO2S |
分子量 |
249.33 g/mol |
IUPAC名 |
4-methyl-N-prop-2-enyl-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C13H15NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1,5-9H,2,10-11H2,3H3 |
InChIキー |
QITLNHICIUWDTD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC#C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



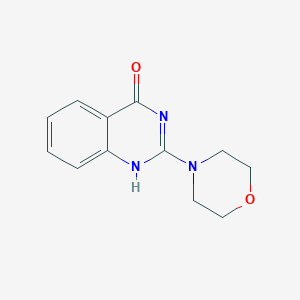
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)
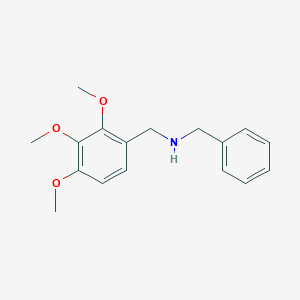
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
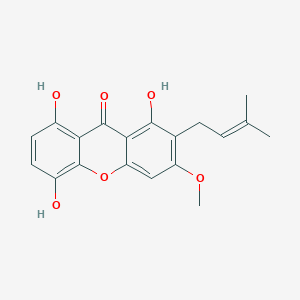
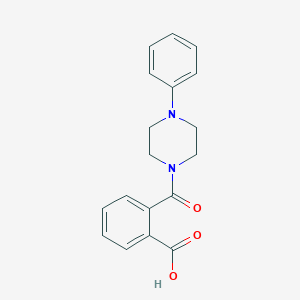
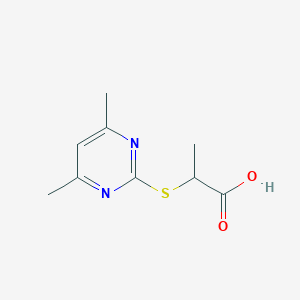
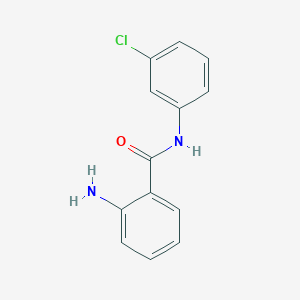
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
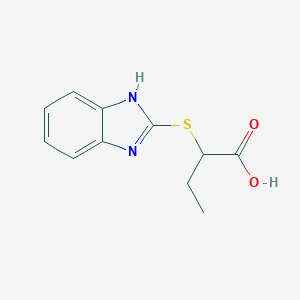
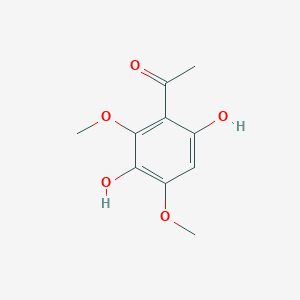
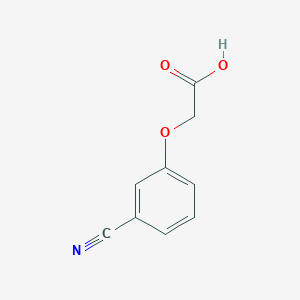
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
